molecular formula C23H19FN2O2S B2621711 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine CAS No. 902913-66-0

3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine

Cat. No. B2621711
CAS RN: 902913-66-0
M. Wt: 406.48
InChI Key: SWJXHYOTVUFSBB-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a heterocyclic structure. They are composed of a benzene ring fused to a pyridine ring. Substituted quinolines, like the one you mentioned, can have various functional groups attached to the basic quinoline structure .


Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of quinolines consists of a fused ring system with a benzene and pyridine ring. The presence of different substituents can greatly influence the physical, photophysical, and biological properties of these compounds .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The exact reactions would depend on the specific substituents present on the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the nature and position of the substituents on the quinoline ring. Some quinoline derivatives exhibit fluorescence properties .

Scientific Research Applications

Pain Management

4-Quinolone derivatives have been shown to have potential in the management of pain . This could be due to their ability to interact with various receptors in the nervous system.

Ischemia Treatment

Ischemia, a condition characterized by reduced blood flow to tissues, could potentially be treated with 4-quinolone derivatives . The exact mechanism of action is still under investigation.

Immunomodulation

4-Quinolone derivatives have been found to have immunomodulatory effects . This means they can modify the immune response or the functioning of the immune system.

Anti-Inflammatory

These compounds have shown potential in the treatment of inflammation . They may work by inhibiting the production of certain chemicals in the body that cause inflammation.

Antimalarial

4-Quinolone derivatives have been studied for their antimalarial properties . They could potentially be used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito.

Antimicrobial

These compounds have been shown to be effective against a wide spectrum of bacterial and fungal infections . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral

Some 4-quinolone derivatives have shown potential in the treatment of HIV . Further research is needed to determine their effectiveness and safety.

Anticancer

4-Quinolone derivatives have been studied for their potential anticancer properties . They may work by inhibiting the growth of cancer cells or inducing apoptosis (programmed cell death).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific biological target. Some quinoline derivatives have shown promising in vitro activity against certain bacteria .

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their potential applications in medicinal chemistry and material science. Future research will likely focus on the synthesis of new quinoline derivatives with improved properties and the exploration of their potential applications .

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-2-16-7-13-19(14-8-16)29(27,28)22-15-25-21-6-4-3-5-20(21)23(22)26-18-11-9-17(24)10-12-18/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJXHYOTVUFSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine

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